REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1N.OC1C=C([N+]([O-])=O)C=CC=1N.[OH:23][C:24]1C2C(=CC=C(N)C=2)[CH:27]=[C:26]([S:35]([OH:38])(=[O:37])=[O:36])[CH:25]=1.OC1C2C(=CC(N)=CC=2)C=C(S(O)(=O)=O)C=1>>[OH:23][C:24]1[C:3]2[C:4](=[C:5]([NH2:8])[CH:6]=[CH:7][CH:2]=2)[CH:27]=[C:26]([S:35]([OH:38])(=[O:37])=[O:36])[CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=CC=C(C=C12)N)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=CC(=CC=C12)N)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(=CC2=C(C=CC=C12)N)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |